DMTr-TNA A(Bz)-amidite

solid-phase oligonucleotide synthesis phosphoramidite coupling efficiency XNA synthesis optimization

DMTr-TNA A(Bz)-amidite is the essential adenine building block for solid-phase TNA oligonucleotide synthesis. Unlike standard DNA/RNA phosphoramidites, its α-L-threofuranosyl backbone with contracted 2′,3′-phosphodiester linkages imparts complete nuclease resistance—TNA oligos remain intact >7 days in 50% human serum vs. <1 hour for DNA. The benzoyl (Bz) N6 protection is specifically matched to standard ammonium hydroxide deprotection protocols; substitution with alternative exocyclic amine protections (e.g., iBu or Ac) would require re-optimization of cleavage conditions, risking yield loss. Procure this monomer to construct TNA aptamers for high-background diagnostic matrices, nuclease-resistant antisense gapmers, and XNA probes for prebiotic replication studies. Each adenine residue in any TNA sequence demands this specific amidite; there is no functionally equivalent substitute.

Molecular Formula C46H50N7O7P
Molecular Weight 843.9 g/mol
Cat. No. B13705992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-TNA A(Bz)-amidite
Molecular FormulaC46H50N7O7P
Molecular Weight843.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C46H50N7O7P/c1-31(2)53(32(3)4)61(58-27-13-26-47)60-41-39(28-57-45(41)52-30-50-40-42(48-29-49-43(40)52)51-44(54)33-14-9-7-10-15-33)59-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29-32,39,41,45H,13,27-28H2,1-6H3,(H,48,49,51,54)/t39-,41+,45+,61?/m0/s1
InChIKeyQDGHMYBPKHSPSZ-BZWOVQDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-TNA A(Bz)-amidite Specifications: Procurement Guide for α-L-Threose Nucleic Acid Adenine Phosphoramidite


DMTr-TNA A(Bz)-amidite (CAS 325683-93-0) is a modified nucleoside phosphoramidite building block used exclusively in the solid-phase synthesis of α-L-threose nucleic acid (TNA) oligonucleotides [1]. The compound features a dimethoxytrityl (DMTr) protecting group at the 3′-O position, a benzoyl (Bz) protecting group on the exocyclic N6 amine of adenine, and a 2′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite functionality for chain extension . Molecular formula C₄₆H₅₀N₇O₇P with a molecular weight of approximately 843.9 g/mol . This monomer is not a therapeutic agent itself but a synthetic intermediate whose procurement directly enables the construction of TNA oligomers—xeno-nucleic acids (XNAs) with backbone structures distinct from DNA and RNA [2].

Why DMTr-TNA A(Bz)-amidite Cannot Be Substituted with Standard DNA or RNA Adenine Phosphoramidites


DMTr-TNA A(Bz)-amidite cannot be functionally substituted with standard DNA (dA) or RNA (rA) phosphoramidites because the resulting oligonucleotides would lack the defining 2′,3′-phosphodiester backbone geometry of α-L-threose nucleic acid. TNA employs a four-carbon threofuranosyl sugar with phosphodiester linkages between the 2′ and 3′ positions rather than the 3′ and 5′ positions found in DNA and RNA [1]. This backbone contraction—having one fewer atom per repeating unit—produces structurally distinct duplex geometry that underpins TNA's unique properties, including its nuclease resistance [2]. Even among TNA monomers, substitution across nucleobases is not interchangeable without altering sequence specificity, and protection chemistry differences (e.g., Bz-protected A vs. iBu-protected G or Ac-protected C) affect deprotection kinetics and final oligonucleotide purity [3]. The benzoyl protecting group on DMTr-TNA A(Bz)-amidite is specifically matched to standard TNA synthesis deprotection protocols using concentrated ammonium hydroxide . Substituting with an alternative TNA amidite bearing different exocyclic amine protection would require re-optimization of deprotection conditions, potentially compromising yield or introducing undesired side reactions.

Quantitative Comparator Evidence: DMTr-TNA A(Bz)-amidite Performance Metrics vs. Alternatives


Coupling Efficiency: DMTr-TNA A(Bz)-amidite Performance in Solid-Phase Synthesis

DMTr-TNA A(Bz)-amidite achieves coupling efficiencies during solid-phase oligonucleotide synthesis that are comparable to standard DNA phosphoramidites, enabling routine production of TNA oligomers up to approximately 15-20 nucleotides in length using standard automated DNA synthesizers with extended coupling times. A recent study optimizing TNA guanosine amidite synthesis reports that coupling efficiencies for TNA phosphoramidites typically range from 97% to 99.5% per step depending on specific conditions and nucleobase identity . While the adenine monomer (DMTr-TNA A(Bz)-amidite) generally exhibits higher coupling efficiency than the more challenging guanosine monomer due to less steric hindrance and favorable pre-catalytic base-pair geometry, direct quantitative comparison with DNA phosphoramidites shows that TNA monomers require approximately 2-3× longer coupling times (e.g., 6-10 minutes vs. 2-3 minutes for standard DNA amidites) to achieve equivalent stepwise yields [1].

solid-phase oligonucleotide synthesis phosphoramidite coupling efficiency XNA synthesis optimization

Nuclease Stability: TNA Oligomers Synthesized from DMTr-TNA A(Bz)-amidite vs. DNA and RNA

TNA oligonucleotides synthesized using DMTr-TNA A(Bz)-amidite and related TNA monomers exhibit dramatically enhanced nuclease stability compared to natural DNA and RNA. In a head-to-head stability study under simulated physiological conditions, TNA remained undigested after 7 days of incubation in 50% human serum, whereas unmodified DNA and RNA are typically degraded within minutes to hours under identical conditions [1]. Specifically, TNA demonstrates complete stability against snake venom phosphodiesterase (a highly active 3′-exonuclease) and retains full integrity after 7-day exposure to human liver microsomes [2]. In contrast, natural DNA is completely digested by snake venom phosphodiesterase within 1 hour, and RNA shows half-lives of <15 minutes in human serum [3]. Furthermore, TNA can protect internal DNA residues from nuclease digestion when incorporated as chimeric TNA-DNA oligonucleotides [4].

nuclease resistance biological stability serum stability therapeutic oligonucleotides

Hybridization Affinity: TNA-RNA Duplex Stability vs. DNA-RNA and LNA-RNA

TNA exhibits stronger binding affinity to complementary RNA than natural DNA does, positioning TNA as a favorable backbone for antisense applications. Comparative thermodynamic analysis of XNA systems shows that TNA displays 'stronger binding affinity to RNA than DNA' as a class-level property [1]. While LNA (locked nucleic acid) provides greater per-monomer thermal stability enhancement (Tm increase of 2-8°C per LNA monomer incorporation [2]), LNA carries documented limitations including severe hepatotoxicity in therapeutic contexts and poor RNase H recruitment [3]. TNA, in contrast, demonstrates comparable or better nuclease stability than LNA without the same toxicity profile, though TNA shares the limitation of being incapable of RNase H recruitment [4]. Notably, TNA behaves as a kinetic analogue for RNA in heteroduplex hybridization studies, with decreases in hybridization rates correlating with pyrimidine content similarly for both TNA and RNA systems [5].

thermal stability melting temperature antisense oligonucleotides hybridization affinity

Aptamer Affinity: TNA Aptamer ATP Binding Performance vs. DNA/RNA Aptamers

A TNA aptamer composed entirely of α-L-threose nucleic acid (synthesized using TNA phosphoramidites including DMTr-TNA A(Bz)-amidite) was evolved through in vitro selection to bind ATP with high affinity and specificity. The chemically synthesized TNA aptamer demonstrated high affinity for ATP and strong specificity against other naturally occurring ribonucleotide triphosphates [1]. Critically, unlike its DNA and RNA counterparts that are susceptible to nuclease digestion, this ATP-binding TNA aptamer exhibited high biological stability against hydrolytic enzymes that rapidly degrade DNA and RNA [2]. This represents a direct functional demonstration that TNA oligomers can achieve specific high-affinity target recognition while retaining the nuclease-resistant properties established in stability assays [3].

aptamer selection ATP-binding aptamer XNA aptamer molecular recognition

Purity Specification: Vendor-Guaranteed DMTr-TNA A(Bz)-amidite Quality vs. Regulatory Requirements

Commercially available DMTr-TNA A(Bz)-amidite is supplied with a vendor-guaranteed purity of ≥98% as determined by HPLC analysis . This purity specification aligns with industry standards for phosphoramidite monomers used in solid-phase oligonucleotide synthesis, where impurities >2% can accumulate multiplicatively over multiple coupling cycles, significantly reducing final crude oligonucleotide purity and full-length product yield . For comparison, standard DNA phosphoramidites are typically supplied at ≥98-99% purity, while high-demand LNA phosphoramidites often carry ≥99% specifications due to their higher per-monomer cost and critical coupling efficiency requirements [1]. The TNA A(Bz)-amidite monomer is supplied as a solid with solubility in DMSO and ethanol ranging from 1-10 mg/mL (sparingly soluble) .

phosphoramidite purity HPLC purity oligonucleotide synthesis quality control

Procurement-Driven Application Scenarios for DMTr-TNA A(Bz)-amidite in Research and Development


Synthesis of Nuclease-Resistant TNA Aptamers for Diagnostic Assays

DMTr-TNA A(Bz)-amidite is an essential monomer for constructing TNA aptamers that require high biological stability in diagnostic applications. As demonstrated by the ATP-binding TNA aptamer study, TNA aptamers synthesized using this amidite retain high target affinity while resisting degradation by hydrolytic enzymes that rapidly destroy DNA and RNA counterparts [1]. This nuclease resistance—documented as >7 days stability in 50% human serum versus <1 hour for natural DNA [2]—makes TNA-based probes particularly suitable for diagnostic assays involving complex biological matrices (e.g., serum, plasma, or tissue homogenates) where endogenous nucleases would otherwise compromise signal integrity. The TNA aptamer particle display technology further validates the utility of TNA monomers for mid-throughput screening and optimization of protein-binding aptamers with enhanced stability profiles [3].

Development of TNA Antisense Oligonucleotides with Extended Serum Half-Life

For antisense oligonucleotide (ASO) therapeutic development where prolonged circulation time is critical, DMTr-TNA A(Bz)-amidite enables synthesis of TNA-modified antisense strands. The TNA backbone demonstrates stronger binding affinity to complementary RNA than DNA while providing complete protection against nuclease digestion [1]. Unlike LNA, which offers higher thermal stability enhancement (+2-8°C Tm increase per monomer [2]) but carries documented hepatotoxicity concerns, TNA offers a favorable stability profile without the same toxicity liability, though it shares LNA's inability to recruit RNase H [3]. TNA's capacity to protect internal DNA residues from nuclease digestion also supports chimeric TNA-DNA gapmer designs where DNA segments enable RNase H recruitment while terminal TNA residues confer nuclease protection [4].

Prebiotic Chemistry and Origins of Life Research

DMTr-TNA A(Bz)-amidite is utilized in the synthesis of oligonucleotides for prebiotic RNA evolution studies [1]. TNA was originally invented by Albert Eschenmoser as part of his exploration of the chemical etiology of RNA [2]. The four-carbon threose sugar backbone represents a plausible prebiotic alternative to ribose, and TNA's ability to efficiently base pair with complementary DNA and RNA sequences makes it a relevant model system for investigating the chemical origins of genetic information transfer [3]. Procurement of this specific adenine amidite is essential for researchers constructing defined TNA sequences to probe prebiotic replication fidelity, cross-pairing thermodynamics, and the evolutionary transition from simpler to more complex genetic polymers [4].

XNA-Based Molecular Recognition Elements for Therapeutic Development

The synthesis of TNA oligonucleotides using DMTr-TNA A(Bz)-amidite supports development of next-generation diagnostic and therapeutic agents with enhanced biological stability [1]. TNA's demonstrated stability profile (>7 days undigested in serum and liver microsomes [2]) positions TNA-based molecular recognition elements as candidates for in vivo applications where natural nucleic acids are rapidly cleared or degraded. Recent advances in polymerase engineering have enabled the isolation of functional TNA aptamers and enzymes, expanding the repertoire of possible therapeutic modalities [3]. The DMTr-TNA A(Bz)-amidite monomer is a required building block for any TNA oligonucleotide containing adenine residues, making it an indispensable procurement item for laboratories pursuing XNA-based therapeutic development programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMTr-TNA A(Bz)-amidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.